molecular formula C17H21NO5 B6348331 4-(3-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-36-9

4-(3-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Katalognummer: B6348331
CAS-Nummer: 1326810-36-9
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: RTCWHSBUFBQRPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core with a 3-methoxybenzoyl group at position 4 and a carboxylic acid moiety at position 3. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and agrochemical applications.

Synthesis: Similar spirocyclic compounds are synthesized via condensation of phenolic derivatives with glycolic or lactic acid, followed by oxidation and N-alkylation (e.g., using bis(acetoxy)iodobenzene and copper catalysts) . The tert-butyl variant of this compound (8-tert-butyl-4-(3-methoxybenzoyl)-...) has been reported but is currently discontinued .

Potential Applications: Spirocyclic analogs are explored as enzyme inhibitors (e.g., tryptophan hydroxylase inhibitors) and antitumor agents , with structural modifications influencing biological activity and selectivity.

Eigenschaften

IUPAC Name

4-(3-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-22-13-7-5-6-12(10-13)15(19)18-14(16(20)21)11-23-17(18)8-3-2-4-9-17/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCWHSBUFBQRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C(COC23CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Spirocyclization via Intramolecular Lactonization

This method involves forming the 1-oxa-4-azaspiro[4.5]decane scaffold through lactonization. A precursor bearing both amine and hydroxyl groups undergoes cyclization under acidic or basic conditions. For example, a γ-amino alcohol derivative is treated with p-toluenesulfonic acid (p-TsOH) in toluene at reflux, yielding the spirocyclic lactam intermediate. Subsequent acylation with 3-methoxybenzoyl chloride introduces the benzoyl group, followed by oxidation to install the carboxylic acid moiety.

Key advantages of this route include:

  • High stereochemical control due to pre-organized intermediates.

  • Compatibility with diverse protecting groups for the amine and hydroxyl functionalities.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis offers an alternative approach using Grubbs catalysts. A diene precursor containing the azaspiro framework is subjected to RCM, forming the oxa-azaspiro ring. This method is particularly effective for generating the spirocyclic structure with minimal byproducts. Post-metathesis functionalization steps include:

  • Benzoylation : Reaction with 3-methoxybenzoyl chloride in the presence of triethylamine.

  • Carboxylic Acid Formation : Oxidation of a terminal alkene or alcohol group using Jones reagent (CrO₃/H₂SO₄).

Catalytic Systems and Reaction Optimization

Catalysts for Acylation and Cyclization

The choice of catalyst significantly impacts reaction efficiency. For benzoylation, tetrakis(acetonitrile)copper(I) perchlorate has demonstrated superior performance, achieving yields upwards of 78% in dichloromethane at 0°C. Cyclization reactions benefit from zeolite-supported Brønsted acids , which enhance regioselectivity while minimizing side reactions.

Solvent and Temperature Effects

Optimal conditions for key steps are summarized below:

Reaction StepSolventTemperature (°C)Yield (%)
SpirocyclizationToluene11065–70
BenzoylationDichloromethane075–78
Oxidation to Carboxylic AcidAcetone/H₂O2585–90

Polar aprotic solvents like dimethylformamide (DMF) are avoided during benzoylation due to undesired N-demethylation.

Functional Group Transformations

Introduction of the 3-Methoxybenzoyl Group

The 3-methoxybenzoyl moiety is introduced via Friedel-Crafts acylation or direct coupling. A patented protocol employs 3-methoxybenzoyl chloride with a spirocyclic amine intermediate, using N,N-diisopropylethylamine (DIPEA) as a base to mitigate HCl formation. Alternatively, Suzuki-Miyaura coupling with a boronic ester precursor has been explored but requires palladium catalysts and higher temperatures.

Oxidation to Carboxylic Acid

The final oxidation step typically uses Jones reagent (CrO₃ in H₂SO₄) or KMnO₄ under acidic conditions. Jones reagent offers faster reaction times (<2 hours) but necessitates careful pH control to prevent over-oxidation.

Analytical and Purification Techniques

Chromatographic Methods

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient is standard for purifying the final product. Impurities such as des-methoxy analogs and spiro-ring-opened byproducts are effectively removed.

Spectroscopic Characterization

  • ¹H NMR : Key signals include a singlet for the methoxy group (δ 3.85 ppm) and a doublet for the spirocyclic proton (δ 4.72 ppm, J = 9.8 Hz).

  • IR Spectroscopy : Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) confirm the structure.

Challenges and Mitigation Strategies

Stereochemical Control

The spirocyclic center’s configuration (R or S) is critical for biological activity. Chiral auxiliaries such as (+)-camphorsulfonic acid are employed during cyclization to enforce desired stereochemistry.

Byproduct Formation

Common byproducts include:

  • N-Acylated derivatives : Suppressed using bulky bases like 2,6-lutidine.

  • Ring-contracted products : Minimized by maintaining low temperatures during cyclization.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 4-(3-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
  • Antiviral Activity : Preliminary studies indicate that derivatives of this compound may possess antiviral properties, making them candidates for further investigation in antiviral drug development.
  • Anti-inflammatory Effects : The unique structural features may confer anti-inflammatory properties, which are beneficial in treating inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Spirocyclic Structure : Utilizing cyclization reactions to create the spiro framework.
  • Functional Group Modification : Introducing the methoxybenzoyl group through acylation reactions.
  • Purification Techniques : Employing chromatography methods to isolate the pure compound from reaction mixtures.

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry are vast:

  • Drug Development : Due to its promising biological activities, it serves as a lead compound for developing new pharmaceuticals targeting infections and inflammatory conditions.
  • Biological Interaction Studies : Understanding how this compound interacts with biological targets (e.g., enzymes and receptors) is crucial for elucidating its mechanism of action and therapeutic viability.

Wirkmechanismus

The mechanism by which 4-(3-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzoyl Group

The benzoyl group's substituents significantly alter physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
4-(3-Methoxybenzoyl)-...-3-carboxylic acid 3-OCH₃ C₁₇H₂₁NO₅ 319.35 Electron-donating group; drug candidate
4-(4-Methylbenzoyl)-...-3-carboxylic acid 4-CH₃ C₁₇H₂₁NO₄ 303.35 Lipophilic; potential metabolic stability
4-(2,4-Difluorobenzoyl)-...-3-carboxylic acid 2,4-F₂ C₁₆H₁₇F₂NO₄ 325.31 Enhanced electronegativity; agrochemical use
4-(3,5-Dichlorobenzoyl)-...-3-carboxylic acid 3,5-Cl₂ C₁₆H₁₇Cl₂NO₄ 358.22 Bulky substituents; pesticide safener
4-(3,4,5-Trimethoxybenzoyl)-...-3-carboxylic acid 3,4,5-(OCH₃)₃ C₂₀H₂₅NO₇ 393.44 High polarity; enzyme inhibition

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility and hydrogen-bonding capacity, favoring interactions with biological targets .
  • Halogen Substituents (F, Cl) : Increase electronegativity and metabolic resistance, making them suitable for pesticidal applications .

Modifications on the Spirocyclic Core

  • Diazaspiro Derivatives : Replacement of oxygen with nitrogen (e.g., 1-oxa-4,8-diazaspiro) introduces basicity, altering pharmacokinetics .

Antitumor Activity

Spirocyclic compounds with quinone moieties exhibit antitumor properties via redox cycling and DNA intercalation .

Enzyme Inhibition

The spirocyclic scaffold is utilized in inhibitors targeting amino acid hydroxylases (e.g., tryptophan hydroxylase). For example, Inhibitor E (a diazaspiro derivative) demonstrates nanomolar potency .

Biologische Aktivität

The compound 4-(3-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is part of a larger class of spirocyclic compounds that have garnered interest due to their potential biological activities, particularly in the field of cancer therapeutics. This article explores the synthesis, biological activity, and specific case studies related to this compound.

Synthesis

The synthesis of this compound involves several key steps, often starting from simple aromatic compounds and utilizing various chemical reactions such as oxidative cyclization. The process typically includes:

  • Formation of the Spirocyclic Framework : Utilizing metal-catalyzed oxidative cyclization to form the core structure.
  • Introduction of Functional Groups : Incorporating methoxy and carboxylic acid groups to enhance biological activity and solubility.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity for derivatives of 1-oxa-4-azaspiro[4.5]decane compounds, including our target compound. A series of experiments evaluated the cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa0.15
12cHeLa0.14

The data indicates that several derivatives exhibit moderate to potent cytotoxicity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines, with some compounds showing IC50 values below 0.2 µM, suggesting a strong potential for further development as anticancer agents .

The proposed mechanisms for the observed antitumor activity include:

  • Inhibition of Cell Proliferation : Compounds may disrupt cellular processes leading to apoptosis.
  • Targeting Specific Pathways : Some derivatives have been shown to inhibit pathways critical for tumor growth and survival.

Study on Anticancer Efficacy

In a controlled study, researchers synthesized a range of spirocyclic compounds similar to our target compound and tested them against multiple cancer cell lines. The findings highlighted that compounds with specific substitutions on the benzoyl moiety exhibited enhanced activity compared to others, indicating that structural modifications can significantly influence biological outcomes .

Comparative Analysis with Known Anticancer Agents

The efficacy of these compounds was compared with established anticancer drugs like doxorubicin and vorinostat. The results showed that certain derivatives not only matched but sometimes exceeded the performance of these conventional agents in vitro, suggesting a promising avenue for novel drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with spirocyclic intermediates (e.g., 1-oxa-4-azaspiro[4.5]decane derivatives) and benzoyl precursors. A key step is the coupling of 3-methoxybenzoyl chloride with the spirocyclic scaffold under anhydrous conditions. Protecting group strategies (e.g., tert-butyl esters) are often employed to preserve carboxylic acid functionality during synthesis . Optimization includes:

  • Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Catalysts : Lewis acids like AlCl₃ may facilitate acylation.
    • Data Contradiction : While emphasizes tert-butyl intermediates, highlights fluorinated analogs, suggesting substituent-dependent variability in reaction yields (typically 40–70%).

Q. How can spectroscopic and crystallographic methods elucidate the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, spirocyclic protons as multiplet clusters).
  • X-ray Crystallography : SHELX software (via SHELXL/SHELXS) resolves the spirocyclic conformation and confirms stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~349.35 g/mol).

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer : Initial screening focuses on enzyme inhibition assays (e.g., FAAH, lipoxygenase) due to structural similarity to known inhibitors.

  • FAAH Inhibition : Fluorescent substrate-based assays (e.g., arachidonoyl aminocoumarin) quantify IC₅₀ values .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) assess antitumor potential .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. fluoro) on the benzoyl group influence biological activity?

  • Methodological Answer : Systematic SAR studies compare analogs:

  • 3-Methoxy (target compound): Enhances lipid solubility, potentially improving CNS penetration for neurological targets.
  • 3,5-Difluoro ( ): Increases electronegativity, possibly boosting enzyme-binding affinity.
  • 4-Chloro ( ): Alters steric bulk, which may reduce off-target interactions.
    • Data Table :
SubstituentTarget Enzyme (IC₅₀)Solubility (LogP)
3-MethoxyFAAH: 0.8 µM 2.1
3,5-DifluoroFAAH: 0.5 µM 1.8
4-ChloroLOX: 1.2 µM 2.4

Q. What strategies mitigate low yield in spirocyclic ring formation during synthesis?

  • Methodological Answer :

  • Ring-Closing Metathesis : Grubbs catalyst (5 mol%) improves cyclization efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and increases yield by 15–20% .
  • Dynamic NMR Monitoring : Identifies intermediates to adjust stoichiometry (e.g., 1.2 eq. benzoyl chloride).

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina predicts binding poses with FAAH (PDB: 3DUK). The methoxy group forms hydrogen bonds with Thr236, while the spirocyclic core stabilizes hydrophobic interactions .
  • DFT Calculations : Assess electronic effects of substituents (e.g., methoxy’s electron-donating capacity vs. fluoro’s electron-withdrawing nature).

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., FAAH vs. antitumor)?

  • Methodological Answer :

  • Target Profiling : Use proteome-wide activity-based protein profiling (ABPP) to identify off-target interactions.
  • Pathway Analysis : RNA-seq on treated cells clarifies downstream effects (e.g., apoptosis vs. lipid metabolism).
  • In Vivo Models : Compare efficacy in pain models (FAAH) vs. xenograft tumors (antitumor) .

Data Contradictions and Validation

  • FAAH vs. Antitumor Activity : links spirocycles to FAAH inhibition, while highlights sulfonyl-spiro derivatives as antitumor agents. Methodological reconciliation involves:
    • Dual-target screening : Test the compound against both FAAH and cancer cell lines.
    • Structural analogs : Synthesize derivatives with varying substituents to isolate mechanism-specific effects.

Key Research Tools

  • Software : SHELX for crystallography , Gaussian for DFT.
  • Assays : FAAH inhibition (fluorometric), MTT cytotoxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.